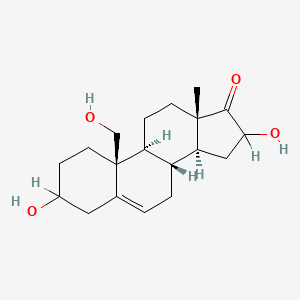

3,7,15-Trihydroxy-5-androsten-17-one

Descripción

Contextualization within the Androstane (B1237026) Steroid Family

3,7,15-Trihydroxy-5-androsten-17-one belongs to the androstane class of steroids. smolecule.comontosight.ai Steroids in this family are characterized by a core structure of four fused rings, a tetracyclic skeleton known as androstane. fu-berlin.de This foundational structure is the basis for numerous endogenous hormones and synthetic compounds. fu-berlin.deontosight.ai Androstanes are precursors to a wide array of steroid hormones and are central to many physiological processes. fu-berlin.de

The compound is specifically classified as an androgen, a group of sex hormones responsible for the development and maintenance of male characteristics, though they are present in both males and females. ontosight.ai Its full chemical name, 3β,7α,15α-Trihydroxy-5-androsten-17-one, precisely describes its structure: an androstane backbone with a double bond between carbons 5 and 6, a ketone group at the 17th position, and three hydroxyl (-OH) groups at positions 3, 7, and 15. ontosight.ainih.gov The specific spatial orientation (alpha or beta) of these hydroxyl groups is critical to the molecule's chemical properties and biological interactions. ontosight.ai

Below is a table detailing the key chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₄ smolecule.com |

| Molar Mass | 320.43 g/mol |

| IUPAC Name | (3S,7R,8R,9S,10R,13S,14S,15R)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydro-17H-cyclopenta[a]phenanthren-17-one |

| CAS Number | 2963-69-1 nih.gov |

Data sourced from PubChem. nih.gov

Significance as a Hydroxylated Androstenone Derivative

The significance of this compound lies in its status as a hydroxylated derivative of a key steroid precursor. The compound is derived from dehydroepiandrosterone (B1670201) (DHEA), a foundational prohormone. smolecule.comnih.gov The introduction of hydroxyl groups—a process known as hydroxylation—is a common and crucial step in the metabolism of both endogenous and exogenous steroids. fu-berlin.de This reaction is often catalyzed by Cytochrome P450 (CYP) enzymes and plays a vital role in the biosynthesis of various steroid hormones. fu-berlin.denih.gov

The addition of hydroxyl groups at the 7α and 15α positions of the DHEA structure is particularly noteworthy. The resulting compound, often referred to as 7α,15α-diOH-DHEA in literature focusing on these two additions to the DHEA core, is a key precursor in the synthesis of drospirenone, the progestin component of the oral contraceptive Yasmin. nih.gov This role as a critical intermediate in pharmaceutical manufacturing underscores the compound's industrial and medicinal relevance. The hydroxylation process modifies the parent steroid's properties, influencing its reactivity and how it can be further transformed into complex therapeutic agents. nih.gov

Historical Overview of its Discovery and Initial Characterization

While the initial isolation of related androstanes like epiandrosterone (B191177) dates back to the 1930s, the specific history of this compound is more recent and tied to advancements in biotechnology. wikipedia.org A key development in its characterization was documented in a 1984 patent, which detailed a method for its preparation. google.com The patent describes the synthesis of 3β,7β,15α-trihydroxy-5-androsten-17-one through the microbiological dihydroxylation of 3β-hydroxy-5-androsten-17-one (DHEA). google.com

This process utilized fermentation with specific microorganisms to introduce the hydroxyl groups at the desired positions on the steroid nucleus. google.com The characterization of the product was confirmed through methods such as thin-layer chromatography to monitor the reaction's progress and determination of the melting point of the crystallized product, which was found to be 214°-215° C. google.com This biotechnological synthesis route represented a significant step in producing this specific multi-hydroxylated steroid.

Current State of Academic Inquiry concerning the Compound

Current academic inquiry into this compound and related compounds is focused on optimizing its synthesis and exploring the biological roles of hydroxylated steroids. A primary area of research is the improvement of its production through bioconversion. For instance, a 2016 study investigated enhancing the production of 3β,7α,15α-Trihydroxy-5-androsten-17-one from DHEA using resting cells of the fungus Colletotrichum lini. nih.gov The research found that adding the surfactant Tween-80 significantly increased the conversion efficiency and product yield, likely by improving the transport of the DHEA substrate across the cell membrane. nih.gov

Beyond synthesis, research explores the potential for hydroxylated androstanes to interact with steroid hormone receptors, which could inform the development of new therapeutic agents for hormone-related conditions. ontosight.aiontosight.ai The broader study of androstane derivatives continues to be an active field, investigating their potential as anticancer candidates and their metabolic pathways. fu-berlin.denih.gov

The table below summarizes recent research findings related to the compound and its synthesis.

| Research Focus | Key Findings | Year |

| Enhanced Bioconversion | The use of Colletotrichum lini resting cells with Tween-80 increased the yield of 7α,15α-diOH-DHEA from DHEA by 87.0%. nih.gov | 2016 |

| Synthesis Method | A patent detailed the preparation of the compound via microbiological dihydroxylation of DHEA. google.com | 1984 |

| Biological Role | Identified as a key precursor for the synthesis of the oral contraceptive Yasmin. nih.gov | 2016 |

| General Androgen Research | Hydroxylated androstane derivatives are studied for their interaction with steroid hormone receptors and potential therapeutic applications. ontosight.ai | Ongoing |

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H28O4 |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

(8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12?,13-,14+,15+,16?,18+,19-/m1/s1 |

Clave InChI |

DAFZPRAMJKYZNI-DAZBISRNSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CC=C4[C@@]3(CCC(C4)O)CO |

SMILES canónico |

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO |

Sinónimos |

3,16,19-TAO 3,16,19-trihydroxy-5-androsten-17-one 3beta,16alpha,19-trihydroxy-5-androsten-17-one |

Origen del producto |

United States |

Stereochemical and Conformational Analysis of 3,7,15 Trihydroxy 5 Androsten 17 One

Elucidation of Hydroxyl Group Orientations at C-3, C-7, and C-15

The determination of these orientations relies heavily on advanced spectroscopic methods and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a cornerstone technique for elucidating stereochemistry in solution.

¹H NMR : The chemical shift and, more importantly, the coupling constants of the protons attached to the carbons bearing the hydroxyl groups (H-3, H-7, H-15) provide initial clues. The width and splitting pattern of the signal for the H-3 proton, for example, can suggest whether it is in an axial or equatorial position, which is directly related to the α or β orientation of the hydroxyl group.

2D NMR Techniques : Methods like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining through-space proximities. researchgate.net For instance, a NOESY correlation between the H-7 proton and the angular methyl group protons (C-18 or C-19) would provide strong evidence for its spatial orientation relative to the steroid core. Similarly, the orientation of the C-15 hydroxyl group can be assigned by observing its NOE contacts with protons on the C and D rings. researchgate.net

X-ray Crystallography : This powerful technique provides an unambiguous determination of the solid-state structure of a molecule, revealing the precise coordinates of each atom. This allows for the direct visualization of the α or β orientation of all substituents and the exact conformation of the steroid rings. nih.gov

The specific stereochemistry of known variants includes 3β,7α,15α-Trihydroxy-5-androsten-17-one and 3β,7β,15α-trihydroxy-5-androsten-17-one. nih.govuni.lugoogle.com

Conformational Dynamics of the Steroid Nucleus

The four-ring steroid nucleus is not a perfectly flat and rigid structure. The individual rings adopt puckered conformations to minimize internal strain.

Ring A and B : The presence of the double bond between C-5 and C-6 significantly influences the conformation of the A and B rings. Unlike the stable "chair" conformation of a saturated cyclohexane (B81311) ring, the A-ring of a Δ⁵-steroid typically adopts a half-chair conformation. nih.gov Similarly, the B-ring also adopts a strained half-chair form. nih.gov

Ring C : The C-ring, being a saturated six-membered ring trans-fused to both the B and D rings, generally maintains a rigid chair conformation. nih.govnih.gov This provides structural stability to the core of the molecule.

Ring D : The five-membered D-ring is inherently more flexible than the six-membered rings. It typically adopts an envelope or twist-envelope conformation. nih.govnih.gov The exact conformation is highly sensitive to the nature and orientation of substituents at C-15 and C-17.

| Ring | Typical Conformation | Influencing Factors |

|---|---|---|

| A | Half-Chair | C5-C6 double bond |

| B | Half-Chair/Distorted Chair | C5-C6 double bond, fusion to A and C rings |

| C | Chair | Trans-fusion to B and D rings |

| D | Envelope or Twist-Envelope | Substituents at C-15 and C-17, ring strain |

Influence of Hydroxyl and Ketone Moieties on Molecular Conformation

The hydroxyl and ketone functional groups are not merely passive substituents; they actively influence the molecule's conformation through steric and electronic effects.

Steric Interactions : The spatial bulk of the hydroxyl groups affects their preferred orientation. An axially oriented hydroxyl group experiences destabilizing 1,3-diaxial interactions with other axial atoms, which can influence the ring's conformation to alleviate this strain. libretexts.orglibretexts.org Conversely, equatorial substituents are generally more stable. pressbooks.publibretexts.org

Intramolecular Hydrogen Bonding : The hydroxyl groups and the C-17 ketone oxygen can act as hydrogen bond donors and acceptors, respectively. The formation of an intramolecular hydrogen bond (for example, between the 15-OH and the 17-C=O) can significantly restrict the conformational flexibility of the D-ring and influence the orientation of the side chain. goettingen-research-online.dersc.org The existence and strength of such bonds depend on the stereochemistry of the involved groups.

Computational Chemistry Approaches for Stereochemical Prediction

Computational chemistry serves as a powerful predictive tool to complement experimental data, especially when crystal structures are unavailable or multiple conformations exist in solution. nih.gov

Density Functional Theory (DFT) : DFT calculations are used to determine the optimized geometries and relative energies of different possible stereoisomers and conformers. mdpi.comrsc.org By comparing the calculated total energies, researchers can predict the most thermodynamically stable structures. d-nb.info These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. academicjournals.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing insight into its dynamic behavior. academicjournals.orgmdpi.com This approach is valuable for exploring the conformational landscape, identifying the most populated conformations, and studying the dynamics of intramolecular hydrogen bonds in a simulated environment. nih.gov

These computational methods allow for a detailed theoretical investigation of the structure and energetics of complex molecules like 3,7,15-Trihydroxy-5-androsten-17-one, guiding and validating experimental findings. mdpi.com

Biosynthesis and Biotransformation Pathways of 3,7,15 Trihydroxy 5 Androsten 17 One

Enzymatic Hydroxylation of Precursor Steroids

The introduction of hydroxyl groups onto the steroid skeleton is a critical step in the synthesis of 3,7,15-Trihydroxy-5-androsten-17-one. This process, known as hydroxylation, is catalyzed by a class of enzymes that can precisely add oxygen atoms to specific positions on the steroid molecule, a feat that is often challenging to achieve through conventional chemical methods. , nih.gov

Dehydroepiandrosterone (B1670201) (DHEA) as a Key Substrate

Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, is the principal precursor for the biosynthesis of this compound. mdpi.com, wikipedia.org Microbial transformation of DHEA is a well-established method for producing hydroxylated steroid derivatives. rsc.org The structure of DHEA lends itself to enzymatic modification, particularly hydroxylation at the 7α and 15α positions, which is the essential conversion required to produce the target compound, also referred to as 7α,15α-diOH-DHEA. nih.gov, researchgate.net, nih.gov Numerous studies have focused on the ability of various microorganisms to catalyze this specific dihydroxylation reaction, making DHEA a cornerstone substrate in this biotechnological application. researchgate.net, tandfonline.com

Role of Cytochrome P450 Enzymes and other Hydroxylases

Cytochrome P450 monooxygenases (CYPs or P450s) are the primary enzymes responsible for the regio- and stereoselective hydroxylation of steroids. acs.org, nih.gov These enzymes are a large superfamily of proteins involved in the metabolism of a wide array of compounds, including the biosynthesis and degradation of steroids. acs.org, mdpi.com In the context of producing this compound, specific P450 enzymes within microbial catalysts are responsible for the sequential hydroxylation of DHEA. nih.gov

The catalytic cycle of P450 enzymes allows them to activate molecular oxygen and insert one oxygen atom into a C-H bond on the steroid nucleus. nih.gov Research has shown that the efficiency of 7α,15α-diOH-DHEA production is directly linked to the activity of P450 enzymes in the selected microbial strains. For instance, enhanced gene transcript levels of several cytochrome P450s in a modified strain of Colletotrichum lini were correlated with a significant increase in the yield of the desired product. nih.gov Besides P450s, other hydroxylases may also participate in steroid biotransformations, contributing to the diversity of products observed in some microbial cultures. nih.gov

Regio- and Stereoselectivity of Microbial Hydroxylation

A defining feature and significant challenge of steroid hydroxylation is achieving high regio- and stereoselectivity—the ability to introduce a hydroxyl group at a specific carbon atom (regioselectivity) and with a specific spatial orientation (stereoselectivity). acs.org, asm.org Microbial systems are particularly adept at this, often surpassing chemical synthesis in specificity. The production of this compound requires precise hydroxylation at the 7α and 15α positions of DHEA.

Fungal P450 enzymes exhibit remarkable diversity in their regioselectivity. asm.org Even enzymes with high sequence similarity can display completely different hydroxylation patterns. asm.org For example, various fungi can hydroxylate DHEA at the 7α, 7β, 11α, or 15α positions. nih.gov, researchgate.net, nih.gov The orientation of the substrate within the enzyme's active site is believed to determine the position of hydroxylation. It has been postulated that 7β-hydroxylation may occur when the substrate binds in a "normal" orientation, whereas 7α-hydroxylation might result from a "reverse inverted" binding mode. nih.gov, researchgate.net The selection of microbial strains that exclusively perform the desired 7α and 15α hydroxylations is therefore crucial for efficient production. researchgate.net

Microbial Bioconversion Methodologies

The practical production of this compound relies on whole-cell bioconversion using carefully selected and optimized microorganisms. This "green chemistry" approach is an attractive alternative to complex and often environmentally hazardous chemical syntheses. rsc.org,

Selection and Optimization of Fungal and Bacterial Strains

A wide range of filamentous fungi have been screened for their ability to convert DHEA into hydroxylated derivatives. researchgate.net, researchgate.net Among these, strains of Gibberella intermedia and Colletotrichum lini have emerged as particularly effective catalysts for producing 7α,15α-diOH-DHEA. nih.gov, nih.gov Rhizopus species are also well-known for their steroid transformation capabilities, typically performing hydroxylations at various positions. researchgate.net, researchgate.net

The most active strains identified for the specific dihydroxylation of DHEA to 7α,15α-diOH-DHEA are found among the genera Acremonium, Gibberella, Fusarium, and Nigrospora. researchgate.net

| Microbial Strain | Substrate | Key Product(s) | Yield/Conversion | Reference |

| Gibberella intermedia CA3-1 | DHEA | 3β,7α,15α-Trihydroxy-5-androsten-17-one | Yield increased by 40.8% with rapeseed oil | nih.gov |

| Colletotrichum lini ST-F307 | DHEA | 3β,7α,15α-Trihydroxy-5-androsten-17-one | 9.32 g/L (from 12 g/L DHEA) | nih.gov |

| Colletotrichum lini ST-1 (immobilized) | DHEA | 3β,7α,15α-Trihydroxy-5-androsten-17-one | 71.2% (from 8 g/L DHEA) | cnif.cn |

| Fusarium acuminatum KCh S1 | DHEA | 7α-hydroxy DHEA | 97% conversion | rsc.org, researchgate.net |

| Gibberella zeae BKM F-2600 | DHEA | 3β,7α,15α-Trihydroxy-5-androsten-17-one | 68% molar yield | researchgate.net |

| Backusella lamprospora VKM F-944 | DHEA | 7α-hydroxy DHEA | Up to 89% molar yield | nih.gov |

| Absidia coerulea CICC 41050 | DHEA | 7β-hydroxy DHEA | 69.61% conversion | mdpi.com |

Strain improvement is a key strategy for enhancing productivity. For example, genome shuffling of Colletotrichum lini ST led to a recombinant strain, ST-F307, with a 94.9% increase in 7α,15α-diOH-DHEA yield compared to the original strain. nih.gov

Process Parameters Affecting Biotransformation Efficiency and Yield

Optimizing the conditions of the bioconversion process is critical for maximizing the yield and efficiency of this compound production. Key parameters that are frequently manipulated include substrate concentration, temperature, pH, agitation, and the use of additives to improve substrate solubility and cell membrane permeability. nih.gov, nih.gov, mdpi.com

One significant challenge in steroid biotransformation is the low aqueous solubility of the substrate (DHEA). nih.gov, nih.gov To overcome this, various strategies have been employed:

Co-solvents and Surfactants: The addition of ethanol (B145695) (1.5%) as a cosolvent increased the yield of 7α,15α-diOH-DHEA in cultures of C. lini ST-F307. nih.gov Similarly, using the surfactant Tween-80 (2% w/v) with C. lini resting cells increased DHEA solubility 7.8-fold and boosted the product yield by 87.0%, partly by increasing the content of unsaturated fatty acids in the cell membrane, which facilitates substrate transport. nih.gov

Natural Oils: The addition of rapeseed oil (2% v/v) to Gibberella intermedia cultures enhanced the yield of 7α,15α-diOH-DHEA by 40.8%. nih.gov The oil improved substrate dispersion, maintained a stable pH, promoted cell growth and integrity, and altered the cell membrane's fatty acid composition to improve permeability for the lipophilic DHEA. nih.gov

Immobilization: Immobilizing microbial cells, for instance by entrapping C. lini in sodium alginate, can improve stability and allow for reuse over multiple batches. cnif.cn Optimized immobilization and conversion conditions (including temperature, buffer concentration, and additives like glycerol (B35011) and PEG400) led to a 47.5% increase in product yield compared to free cells. cnif.cn

The table below summarizes the optimization of various process parameters from different studies.

| Parameter | Microorganism | Optimized Condition | Effect on Yield/Conversion | Reference |

| Additive | Gibberella intermedia CA3-1 | 2% (v/v) Rapeseed Oil | 40.8% increase in yield | nih.gov |

| Additive | Colletotrichum lini ST-1 | 2% (w/v) Tween-80 | 87.0% increase in yield | nih.gov |

| Co-solvent | Colletotrichum lini ST-F307 | 1.5% Ethanol | Yield reached 9.32 g/L | nih.gov |

| Immobilization | Colletotrichum lini ST-1 | 3% Sodium Alginate / 5% CaCl2 | 47.5% increase in yield vs. free cells | cnif.cn |

| Substrate Conc. | Absidia coerulea CICC 41050 | 1 g/L DHEA | Highest conversion rate (69.61%) | mdpi.com |

| Culture pH | Gibberella intermedia CA3-1 | Maintained stable by rapeseed oil | Contributed to enhanced yield | nih.gov |

Through the careful selection of microbial catalysts and the fine-tuning of bioprocess parameters, the efficient and specific synthesis of this compound from DHEA has become a prime example of modern industrial biotechnology.

Isolation and Characterization of Biotransformed Intermediates

The production of this compound is primarily achieved through the microbial biotransformation of dehydroepiandrosterone (DHEA). This process utilizes the enzymatic machinery of various microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus. Fungi are particularly adept at these transformations.

Key microorganisms identified for this biotransformation include species from the genera Colletotrichum and Gibberella. For instance, Colletotrichum lini has been shown to effectively catalyze the hydroxylation of DHEA at the 7α and 15α positions, leading to the formation of 3β,7α,15α-trihydroxy-5-androsten-17-one. nih.gov Similarly, Gibberella intermedia is also utilized for this purpose. The biotransformation process often involves a sequential hydroxylation pattern. A primary intermediate in this pathway is 7α-hydroxy-DHEA, which is subsequently hydroxylated further to yield the final trihydroxy product.

The isolation of these intermediates and the final product from the fermentation broth is a critical step. This typically involves extraction of the steroid compounds from the culture medium followed by chromatographic techniques to separate the various hydroxylated products. Characterization of these isolated compounds relies on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical structures.

| Precursor | Biotransformation Agent | Key Intermediates | Final Product |

| Dehydroepiandrosterone (DHEA) | Colletotrichum lini | 7α-hydroxy-DHEA | 3β,7α,15α-Trihydroxy-5-androsten-17-one |

| Dehydroepiandrosterone (DHEA) | Gibberella intermedia | Not explicitly detailed in provided results | 3β,7α,15α-Trihydroxy-5-androsten-17-one |

Metabolic Fate and Downstream Steroidogenesis

Once formed, this compound can undergo further metabolic transformations within biological systems. These pathways are largely governed by the action of reductases and dehydrogenases, as well as conjugation reactions that facilitate excretion.

Pathways Involving Reductases and Dehydrogenases

The metabolism of steroids is heavily influenced by a variety of oxidoreductases. While direct studies on the metabolism of this compound are limited, the metabolic fate of structurally similar androstane (B1237026) steroids provides a likely model. Key enzymes in these pathways include 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 5α/5β-reductases.

17β-Hydroxysteroid dehydrogenases are a family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. nih.govwikipedia.org It is plausible that the 17-keto group of this compound could be reduced by a 17β-HSD to yield a 3,7,15,17-tetrahydroxy-5-androstene derivative. Different isoforms of 17β-HSD exhibit distinct substrate specificities and tissue distribution, which would influence the specific metabolic outcomes in different biological contexts. nih.gov

The double bond at position 5 of the steroid nucleus is a target for reductases. 5α-reductase and 5β-reductase are enzymes that reduce the Δ4 double bond in many steroids, but their action on Δ5 steroids like this compound is also a possibility, leading to the formation of 5α- or 5β-dihydro derivatives. wikipedia.org The reduction of the A-ring can significantly alter the biological activity of the steroid.

The 3β-hydroxyl group can also be a target for dehydrogenases, potentially being oxidized to a 3-keto group by a 3β-hydroxysteroid dehydrogenase (3β-HSD).

Potential Metabolic Transformations:

| Enzyme Family | Potential Action on this compound | Potential Product(s) |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | Reduction of the 17-keto group | 3,7,15,17-Tetrahydroxy-5-androstene |

| 5α/5β-Reductases | Reduction of the 5-ene double bond | 3,7,15-Trihydroxy-5α/β-androstan-17-one |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation of the 3β-hydroxyl group | 7,15-Dihydroxy-5-androstene-3,17-dione |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Biological Systems

To increase water solubility and facilitate excretion, steroids and their metabolites are often conjugated with polar molecules such as glucuronic acid or sulfate (B86663).

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a hydroxyl group on the steroid. For a trihydroxy steroid like this compound, any of the three hydroxyl groups could potentially be a site for glucuronidation. The resulting glucuronide conjugate is more water-soluble and can be more readily eliminated from the body, typically via the urine or bile. While direct evidence for the glucuronidation of this specific compound is not available, the glucuronidation of other androstenone metabolites is a well-established metabolic pathway.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. Sulfation is a common metabolic pathway for DHEA and its hydroxylated derivatives. nih.govhmdb.ca It is highly probable that this compound can be sulfated at one or more of its hydroxyl positions. Sulfated steroids can be found circulating in the blood and are eventually excreted. nih.govmdpi.com

| Conjugation Reaction | Enzyme Family | Potential Action |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid to one or more hydroxyl groups |

| Sulfation | Sulfotransferases (SULTs) | Addition of a sulfate group to one or more hydroxyl groups |

Chemical Synthesis and Derivatization Strategies for 3,7,15 Trihydroxy 5 Androsten 17 One and Its Analogs

Total Chemical Synthesis Approaches

Total synthesis offers the flexibility to create a wide array of analogs with modifications at various positions, which is not always feasible through semi-synthesis. However, these routes are often lengthy and require meticulous planning to achieve the desired stereochemical outcome.

Multistep Reaction Sequences (e.g., Bromination, Hydroxylation, Reduction)

The construction of the steroidal backbone from simple starting materials involves a series of carefully orchestrated reactions. While a specific total synthesis for 3,7,15-trihydroxy-5-androsten-17-one is not extensively documented in publicly available literature, a plausible route can be conceptualized based on established steroid synthesis principles.

A typical multistep synthesis might involve the following key transformations libretexts.orgyoutube.com:

Annulation Reactions: Building the tetracyclic ring system is a cornerstone of steroid synthesis. Methods like the Torgov cyclization can be employed to construct the C/D ring system, which is a common precursor to various steroids nih.gov.

Bromination: The introduction of bromine atoms can serve as a handle for subsequent functional group manipulations. For instance, free radical bromination can be used to introduce a bromine atom, which can then be substituted to introduce a hydroxyl group pearson.com.

Hydroxylation: Introducing hydroxyl groups at specific positions is a critical step. This can be achieved through various methods, including the use of oxidizing agents like osmium tetroxide or potassium permanganate (B83412) for dihydroxylation of a double bond pearson.com. The introduction of a hydroxyl group at a non-activated carbon can be more challenging and may require advanced techniques.

Reduction: The reduction of carbonyl groups to hydroxyl groups is a common step. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are frequently used. The stereochemical outcome of the reduction is a key consideration.

A retrosynthetic analysis would be employed to break down the complex target molecule into simpler, more readily available starting materials youtube.com. The sequence of these reactions must be carefully planned to ensure the correct regioselectivity and stereoselectivity.

Stereocontrolled Hydroxylation Strategies

The precise placement of hydroxyl groups with the correct stereochemistry is paramount for the biological activity of steroids. Achieving this level of control is a significant challenge in chemical synthesis.

Directed Hydroxylation: Existing functional groups on the steroid nucleus can be used to direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemistry of the newly introduced hydroxyl group.

Chiral Catalysts: The use of chiral catalysts in hydroxylation reactions can enantioselectively introduce hydroxyl groups at specific positions. While powerful, the development of catalysts for specific hydroxylations on a complex steroid scaffold can be a research endeavor in itself.

Biocatalysis: In some cases, enzymes can be used in vitro to achieve highly specific and stereoselective hydroxylations that are difficult to replicate with traditional chemical methods. rsc.org Cytochrome P450 enzymes, for example, are known for their ability to hydroxylate steroids at specific positions with high stereoselectivity. nih.gov

Precursor Chemical Modifications

The modification of advanced steroidal intermediates is a common strategy in total synthesis. These precursors, which already contain the core tetracyclic structure, can be functionalized in the later stages of the synthesis. This approach allows for the divergent synthesis of a variety of analogs from a common intermediate. For example, a precursor with a ketone at the C-17 position can be converted to an imine to direct hydroxylation at a specific position nih.gov.

Semi-Synthetic Routes from Readily Available Steroids

Given the complexity of total synthesis, semi-synthetic routes starting from abundant natural steroids are often more practical and economically viable. researchgate.net Dehydroepiandrosterone (B1670201) (DHEA) is a common and logical starting material for the synthesis of this compound.

A key transformation in this semi-synthesis is the regioselective and stereoselective hydroxylation of the DHEA backbone. Microbial transformation has proven to be a highly effective method for this purpose. The fungus Colletotrichum lini has been shown to catalyze the hydroxylation of DHEA at the 7α and 15α positions to produce 3β,7α,15α-trihydroxy-5-androsten-17-one. nih.gov This bioconversion can be enhanced by the addition of surfactants like Tween-80, which increases the solubility of the steroid substrate and facilitates its transport across the microbial cell membrane. nih.gov

Similarly, the fungus Gibberella zeae has been utilized for the 7α-hydroxylation of DHEA, yielding 3β,7α-dihydroxy-androst-5-en-17-one in high yields. nih.gov This intermediate can then be further functionalized.

The general steps in a semi-synthetic route from DHEA would include:

Microbial Hydroxylation: Incubation of DHEA with a suitable microorganism to introduce the hydroxyl groups at the C-7 and C-15 positions.

Purification: Separation of the desired trihydroxylated product from the reaction mixture, which may contain unreacted starting material and other metabolites.

The following table summarizes the microbial transformation of DHEA to hydroxylated derivatives:

| Starting Material | Microorganism | Product | Reference |

| Dehydroepiandrosterone (DHEA) | Colletotrichum lini | 3β,7α,15α-Trihydroxy-5-androsten-17-one | nih.gov |

| Dehydroepiandrosterone (DHEA) | Gibberella zeae | 3β,7α-Dihydroxy-androst-5-en-17-one | nih.gov |

Functionalization and Derivatization for Research Purposes

To study the biological activity and molecular targets of this compound, it is often necessary to modify the molecule by introducing specific chemical groups.

Introduction of Reporter Groups or Tags

The introduction of reporter groups or tags allows for the detection and visualization of the steroid within biological systems. These tags can be fluorescent molecules, biotin, or radioactive isotopes.

Acetylation: The hydroxyl groups of the steroid can be acetylated to form acetate (B1210297) esters. For example, the 3,19-diacetate of 3,7,19-trihydroxy-5-androsten-17-one has been synthesized. nih.gov While not a traditional reporter group, acetylation can be a step towards introducing other functionalities.

Luciferase Reporter Assays: While not a direct modification of the steroid itself, luciferase reporter assays are a common method to study the transcriptional activity of steroid hormone receptors. nih.govoup.com In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter that is responsive to a specific steroid hormone receptor. The binding of the steroid to its receptor activates transcription, leading to the production of luciferase, which can be quantified by measuring light emission. This allows researchers to indirectly assess the ability of a steroid to activate its receptor.

Click Chemistry: Modern bioconjugation techniques like click chemistry can be employed to attach a wide variety of reporter molecules to the steroid. This would typically involve first introducing a reactive handle, such as an azide (B81097) or an alkyne, onto the steroid, which can then be selectively reacted with a reporter molecule containing the complementary reactive group.

The choice of derivatization strategy depends on the specific research question being addressed. For example, a fluorescently tagged steroid would be useful for microscopy studies to determine its subcellular localization, while a biotinylated steroid could be used for affinity purification of its binding partners.

Preparation of Esters and Ethers for Stability or Activity Modulation

The introduction of ester and ether functionalities at the hydroxyl positions of this compound serves as a critical strategy for modifying its physicochemical properties. These modifications can influence the compound's stability, lipophilicity, and pharmacokinetic profile, which in turn can modulate its biological activity.

One notable example of esterification is the preparation of the 3,15-dipivalate of 3β,7β,15α-Trihydroxy-5-androsten-17-one. Pivaloyl groups, due to their steric bulk, can confer increased stability against in vivo hydrolysis by esterases, potentially leading to a longer duration of action. The selective acylation of the C-3 and C-15 hydroxyl groups, leaving the C-7 hydroxyl group free, suggests a difference in the reactivity of the hydroxyl groups, likely due to their steric environments. The C-3 hydroxyl is a secondary equatorial alcohol, and the C-15 hydroxyl is a secondary alcohol, while the C-7 hydroxyl is also a secondary alcohol, its reactivity can be influenced by the adjacent double bond at C-5.

The general approach to synthesizing such esters involves the reaction of the parent polyhydroxylated steroid with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640) (e.g., pivaloyl chloride), in the presence of a base like pyridine (B92270) or triethylamine. The selectivity of the acylation can often be controlled by carefully choosing the reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time.

While specific research on ether derivatives of this compound is not extensively documented in publicly available literature, the synthesis of steroidal ethers is a well-established field. Generally, etherification of steroidal alcohols can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For polyhydroxylated steroids, selective protection of certain hydroxyl groups may be necessary to achieve the desired etherification at a specific position. Ethers are generally more stable to hydrolysis than esters, and their introduction can significantly increase the lipophilicity of the parent compound.

The table below summarizes representative derivatization strategies for polyhydroxylated steroids, which are applicable to this compound.

| Derivatization Type | Reagents and Conditions | Purpose |

| Esterification (Pivalate) | Pivaloyl chloride, pyridine | Increased stability, modulation of activity |

| Esterification (Acetate) | Acetic anhydride, pyridine | Modulation of activity and solubility |

| Etherification (Methyl ether) | Methyl iodide, sodium hydride | Increased lipophilicity and stability |

| Etherification (Benzyl ether) | Benzyl bromide, sodium hydride | Protection of hydroxyl group for further modification |

These derivatization strategies are fundamental in the medicinal chemistry of steroids, enabling the fine-tuning of their biological profiles.

Stereoselective Modifications at Hydroxyl and Ketone Positions

The stereochemistry of the hydroxyl groups and the C-17 ketone are critical determinants of the biological activity of this compound. Stereoselective modifications at these positions can lead to analogs with significantly altered or improved biological functions.

The reduction of the C-17 ketone is a key transformation that yields the corresponding 17-hydroxy derivatives. This reduction can result in two epimers, 17α-hydroxy and 17β-hydroxy, and the stereochemical outcome can profoundly impact biological activity. The stereoselective reduction of 17-keto steroids is a well-explored area, with both chemical and enzymatic methods available.

Chemical reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. The stereoselectivity of these reductions can be influenced by the steric environment around the ketone and the presence of directing groups. The existing hydroxyl groups at C-3, C-7, and C-15 can influence the approach of the hydride reagent to the C-17 carbonyl. For instance, these remote hydroxyl groups can form transient complexes with the reducing agent, directing the hydride attack from a specific face of the steroid nucleus. The relative stereochemistry of these hydroxyl groups will dictate the preferred direction of hydride delivery.

Enzymatic reductions offer a high degree of stereoselectivity and are an attractive alternative to chemical methods. Various microorganisms and isolated enzymes, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), are known to catalyze the stereospecific reduction of 17-keto steroids to their 17β-hydroxy counterparts. These biocatalytic approaches are often performed under mild conditions and can provide excellent yields and stereoselectivities. The substrate specificity of these enzymes can be influenced by the substitution pattern of the steroid, including the presence and orientation of the hydroxyl groups at C-3, C-7, and C-15.

The table below outlines potential stereoselective modifications at the C-17 ketone of this compound.

| Modification | Method | Expected Outcome |

| Reduction of C-17 Ketone | Chemical (e.g., NaBH4) | Mixture of 17α- and 17β-hydroxy epimers, with the ratio depending on directing effects of C-3, C-7, and C-15 hydroxyls. |

| Reduction of C-17 Ketone | Enzymatic (e.g., 17β-HSD) | Highly stereoselective formation of the 17β-hydroxy derivative. |

| Modification of Hydroxyls | Oxidation | Selective oxidation of a specific hydroxyl group to a ketone, creating a new analog. |

| Modification of Hydroxyls | Inversion of Stereochemistry | Through an oxidation-reduction sequence or nucleophilic substitution, the stereochemistry of a specific hydroxyl group can be inverted. |

The ability to control the stereochemistry at these key positions is crucial for the development of potent and selective analogs of this compound for potential therapeutic applications.

Molecular Interactions and Biological Roles at the Cellular Level

Receptor Binding Affinities and Selectivity

Scientific literature to date has not extensively characterized the receptor binding profile of 3,7,15-Trihydroxy-5-androsten-17-one.

There is currently no direct evidence or published research that defines the binding affinity or modulatory effects of this compound on the androgen receptor. The androgenic or anti-androgenic potential of this specific tri-hydroxylated steroid remains to be elucidated through dedicated receptor-binding assays and functional studies.

The interaction of this compound with other nuclear receptors (such as estrogen, progesterone, or glucocorticoid receptors) or membrane-bound steroid receptors has not been documented in the available scientific literature. Research has primarily focused on its synthesis rather than its direct pharmacological effects.

Enzyme Modulation and Substrate Specificity

The most well-documented aspect of this compound's molecular interactions is its formation via enzymatic processes, which inherently involves the modulation of and specificity for certain enzymes.

The formation of this compound is a result of the activation of specific steroidogenic enzymes, namely hydroxylases, that act upon the precursor DHEA. This process is a hallmark of microbial biotransformation, particularly by filamentous fungi.

Fungi such as Colletotrichum lini and Gibberella intermedia are known to produce cytochrome P450 monooxygenases that can introduce hydroxyl groups at various positions on the steroid nucleus. nih.gov Specifically, the synthesis of this compound involves sequential hydroxylation at the 7α and 15α positions of DHEA. nih.gov

A novel cytochrome P450 monooxygenase, identified as CYP68JX from Colletotrichum lini ST-1, has been shown to possess both steroid C7α and C15α hydroxylase activities. nih.gov This enzyme exhibits ordered hydroxylation, first at the C7 position and subsequently at the C15 position of the DHEA molecule. nih.gov The expression and activity of such enzymes are central to the production of this compound.

The production of this compound is a clear example of influencing a metabolic pathway, specifically a xenobiotic or secondary metabolic pathway in microorganisms. The introduction of DHEA into a culture of Colletotrichum lini induces the expression and activity of cytochrome P450 enzymes responsible for its conversion. nih.gov

The efficiency of this biotransformation can be influenced by various factors that affect enzyme activity. For instance, the use of surfactants like Tween-80 has been shown to increase the yield of this compound, likely by enhancing the solubility of the DHEA substrate and its transport across the microbial cell membrane, thus improving its availability to the intracellular cytochrome P450 enzymes. nih.gov Furthermore, genome shuffling techniques have been applied to Colletotrichum lini to create mutant strains with enhanced P450 enzyme activity, leading to higher production yields of the target compound.

Table 1: Fungal Biotransformation of DHEA to this compound

| Microorganism | Key Enzyme(s) | Substrate | Product | Reference |

| Colletotrichum lini | Cytochrome P450 monooxygenases (e.g., CYP68JX) | Dehydroepiandrosterone (B1670201) (DHEA) | 3β,7α,15α-Trihydroxy-5-androsten-17-one | nih.gov |

| Gibberella intermedia | Not specified | Dehydroepiandrosterone (DHEA) | 3β,7α,15α-Trihydroxy-5-androsten-17-one |

This table is interactive. Click on the headers to sort.

Cellular Signaling Cascade Involvement

There is currently a lack of scientific data detailing the specific involvement of this compound in any mammalian cellular signaling cascades. Its effects on intracellular signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or ion channels, have not been investigated. The compound is primarily known as a synthetic intermediate, and its potential to act as a signaling molecule in its own right is an area that requires future research. nih.govnih.gov

Gene Expression Regulation Mechanisms

Direct studies detailing the specific mechanisms by which this compound regulates gene expression are not extensively available in the current body of scientific literature. However, based on the behavior of other androstane (B1237026) steroids, it is plausible that it could interact with nuclear receptors. For instance, metabolites of DHEA and dihydrotestosterone (B1667394) (DHT), such as androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL), have been shown to bind to and modulate the activity of estrogen receptors (ERs) and androgen receptors (ARs). nih.gov These interactions can either stimulate or inhibit the transcription of target genes, leading to a variety of physiological responses. nih.gov

A study on the androgen derivative 5α-androstane-3β,17β-diol (3β-Adiol) demonstrated its ability to inhibit prostate cancer cell migration through the activation of the estrogen receptor beta (ERβ) subtype. nih.gov This activation leads to the expression of E-cadherin, a protein that can suppress metastasis. nih.gov Given the structural similarities, it is conceivable that this compound might also exert some of its biological effects through the modulation of nuclear receptor activity, thereby influencing gene expression. However, without direct experimental evidence, this remains a hypothesis.

Table 1: Putative Gene Regulation Mechanisms of Androstane Steroids

| Steroid Class | Receptor Interaction | Potential Effect on Gene Expression |

| Androstane Derivatives | Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR) | Modulation of genes involved in cell proliferation, differentiation, and metabolism. |

Note: This table is based on the activities of related androstane steroids, as direct data for this compound is not currently available.

Impact on Intracellular Signaling Pathways (e.g., GABA A receptor modulation)

Neurosteroids are known to modulate the activity of various neurotransmitter receptors, with the GABA A receptor being a primary target. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The positive allosteric modulation of GABA A receptors by neurosteroids enhances the action of the inhibitory neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

While direct electrophysiological studies on the interaction of this compound with GABA A receptors are scarce, the actions of related androstane neurosteroids provide a framework for its potential effects. For instance, androstanediol, a testosterone-derived neurosteroid, has been demonstrated to be a positive allosteric modulator of GABA A receptors. nih.gov It enhances GABA-evoked currents in a concentration-dependent manner, although it is less potent than the prototype neurosteroid allopregnanolone. nih.gov

The stereochemistry of the steroid molecule, particularly at the C3 and C5 positions, is crucial for its activity at the GABA A receptor. nih.gov Generally, 3α-hydroxy A-ring reduced steroids are potent positive modulators. nih.gov The activity of neurosteroids can also vary depending on the subunit composition of the GABA A receptor. nih.gov For example, some neurosteroids show higher potency at receptors containing α1 subunits compared to those with other α subunits. nih.gov

Given that this compound possesses a 3β-hydroxy group, its direct modulatory effects on the GABA A receptor might differ from the more extensively studied 3α-hydroxy neurosteroids. Some 3β-hydroxy steroids have been shown to have antagonistic or weaker modulatory effects. nih.gov Without specific experimental data for this compound, its precise impact on GABA A receptor signaling remains to be elucidated.

Table 2: Documented Effects of Androstane Derivatives on GABA A Receptor Function

| Compound | Receptor Subtype(s) | Observed Effect | Reference |

| Androstanediol | Not specified | Positive allosteric modulator, enhances GABA-evoked currents | nih.gov |

| Androsterone | α1β2γ2L | Positive allosteric modulator | nih.gov |

Note: This table presents data for related androstane steroids due to the lack of specific research findings for this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3,7,15-Trihydroxy-5-androsten-17-one, providing the high-resolving power needed to separate it from precursors, byproducts, and other related steroid metabolites.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the production and assessing the purity of this compound. In biotransformation processes, such as the conversion of dehydroepiandrosterone (B1670201) (DHEA) by microorganisms, HPLC is used to track the formation of the desired product and related metabolites like 3β,7α-dihydroxy-5-androsten-17-one. nih.gov The technique's ability to handle nonvolatile compounds without derivatization makes it particularly suitable for analyzing hydroxylated steroids. nih.gov

For preparative purposes, HPLC can be employed to isolate the compound in high purity for subsequent structural analysis. nih.gov Analytical HPLC, often coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), provides quantitative data on the purity of the synthesized or isolated compound. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both separation and identification. nih.govnih.gov

Table 1: HPLC Parameters for Steroid Analysis

| Parameter | Typical Conditions for Steroid Separation |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (typically ~200-210 nm for non-chromophoric steroids) or Mass Spectrometry |

| Temperature | Ambient to 40 °C |

Gas Chromatography (GC) with Specialized Column Technologies

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a cornerstone for steroid profiling. researchgate.netnih.gov Due to the low volatility and high polarity of this compound, resulting from its three hydroxyl groups and a ketone function, derivatization is a mandatory step prior to GC analysis. researchgate.net The most common procedure is trimethylsilylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers, thereby increasing the compound's volatility and thermal stability. researchgate.net

The choice of GC column is critical for achieving optimal separation of steroid isomers. Specialized column technologies are employed to resolve complex mixtures of steroids. phenomenex.comfishersci.ca For androstane (B1237026) derivatives, moderately polar columns are often preferred. labicom.czsigmaaldrich.com The selection depends on the specific separation required, balancing efficiency and sample capacity. fishersci.casigmaaldrich.com

Table 2: GC Column Selection for Steroid Derivative Analysis

| Column Type | Phase Characteristics | Typical Applications |

|---|---|---|

| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | General screening, separation by boiling point. |

| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | Widely used for steroid profiling, good general-purpose columns. researchgate.net |

| Polar | Polyethylene Glycol (e.g., DB-WAX) or Cyanopropylphenyl phases | Separation of more polar compounds, can offer different selectivity for positional isomers. labicom.czsigmaaldrich.com |

Spectroscopic Characterization

Following chromatographic separation, spectroscopic methods are employed to provide detailed structural information, confirming the identity and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. nih.gov A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assign all proton and carbon signals and to establish the compound's connectivity and stereochemistry. nih.govnih.gov

¹H NMR: Provides information on the chemical environment of each proton, including the number of protons, their spin-spin coupling (J-coupling) with neighboring protons, and their stereochemical orientation (axial vs. equatorial).

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, olefinic, hydroxyl-bearing carbons). nih.gov

2D NMR: Advanced two-dimensional NMR techniques are crucial for resolving ambiguities. nih.govlibretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the steroid's rings. wikipedia.orgcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary carbons and piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is essential for determining the relative stereochemistry of the hydroxyl groups and ring junctions. harvard.edu

These combined NMR methods were used to definitively identify the structure of 3β,7α,15α-trihydroxy-5-androsten-17-one produced from the biotransformation of DHEA. nih.gov

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. nih.gov The compound has a molecular formula of C₁₉H₂₈O₄ and a monoisotopic mass of 320.1988 Da. uni.lu

When coupled with GC, the electron ionization (EI) mass spectrum of the TMS-derivatized compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of TMS groups and cleavages of the steroid rings. nih.govnist.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is also highly effective. nih.gov In MS/MS experiments, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a product ion spectrum. This spectrum is highly specific and can be used for quantification and confirmation, especially in complex biological matrices. nih.govnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₈O₄ | uni.lu |

| Molecular Weight | 320.42 g/mol | Calculated |

| Monoisotopic Mass | 320.19876 Da | uni.lu |

| Ionization Mode (LC-MS) | ESI Positive [M+H]⁺ | nih.gov |

| Ionization Mode (GC-MS) | Electron Ionization (EI) on TMS derivative | researchgate.net |

Advanced Sample Preparation and Derivatization for Enhanced Detection

The accurate characterization and quantification of this compound, particularly from complex biological sources such as fermentation broths or cell cultures, necessitates sophisticated sample preparation and derivatization techniques. These methodologies are crucial for improving the analyte's volatility, thermal stability, and ionization efficiency, thereby enhancing its detection by chromatographic and mass spectrometric methods.

Trimethylsilylation (TMS) and Oxime/Hydrazone Formation

Chemical derivatization is a cornerstone of steroid analysis, especially for gas chromatography-mass spectrometry (GC-MS), as it converts polar functional groups into less polar, more volatile derivatives. nih.gov For a polyhydroxylated ketosteroid like this compound, this is a critical step.

Trimethylsilylation (TMS)

Trimethylsilylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. The process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This derivatization significantly increases the volatility and thermal stability of the steroid, making it amenable to GC-MS analysis. nih.gov

For this compound, all three hydroxyl groups at positions C-3, C-7, and C-15 are susceptible to trimethylsilylation. The derivatized molecule, 3,7,15-tris(trimethylsilyloxy)-5-androsten-17-one, can then be readily analyzed. Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in combination with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like ethanethiol, are highly effective. researchgate.net

Table 1: General Trimethylsilylation Protocol for Hydroxysteroids

| Step | Procedure | Purpose |

| 1 | Evaporate the dried sample extract to complete dryness under a stream of nitrogen. | To remove any residual solvent that might interfere with the derivatization reaction. |

| 2 | Add a silylating reagent mixture (e.g., MSTFA/NH₄I/ethanethiol). | To introduce trimethylsilyl groups onto the hydroxyl moieties of the steroid. |

| 3 | Heat the reaction mixture (e.g., at 60°C for 20-60 minutes). | To ensure complete derivatization of all hydroxyl groups. |

| 4 | Cool the sample to room temperature. | To stop the reaction and prepare the sample for injection. |

| 5 | Inject an aliquot of the derivatized sample into the GC-MS system. | For separation and detection of the TMS-derivatized steroid. |

This table presents a generalized procedure. Specific conditions may vary based on the sample matrix and analytical instrumentation.

Oxime/Hydrazone Formation

The ketone group at C-17 in this compound can also be derivatized to enhance analytical detection, particularly for GC-MS and liquid chromatography-mass spectrometry (LC-MS). This is often achieved through the formation of an oxime or a hydrazone.

Oximation involves reacting the ketone with a hydroxylamine (B1172632) reagent, such as hydroxylamine hydrochloride, to form a methoxime derivative. This two-step derivatization, often involving oximation of the keto group followed by trimethylsilylation of the hydroxyl groups, is a robust method for the comprehensive analysis of ketosteroids. This approach prevents the formation of enol-TMS ethers at the ketone site, which can lead to multiple peaks and complicate quantification.

Hydrazone formation, using reagents like Girard's reagent T, introduces a charged moiety onto the steroid, which can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry. While less common for GC-MS, this derivatization is highly valuable for LC-MS-based quantification.

Extraction and Purification from Complex Biological Matrices

The initial step in analyzing this compound from biological systems, such as the fungal biotransformation of dehydroepiandrosterone (DHEA), is its extraction and purification from the complex matrix. nih.govnih.gov These matrices often contain a multitude of interfering substances, including residual substrate, other metabolites, and components of the culture medium.

Liquid-Liquid Extraction (LLE)

A common method for extracting steroids from aqueous-based fermentation broths is liquid-liquid extraction (LLE). This technique partitions the compound of interest between the aqueous phase and an immiscible organic solvent. For moderately polar steroids like this compound, solvents such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and water (e.g., 80% acetone/20% water) have been shown to be effective. The organic extract is then typically evaporated to concentrate the analyte before further purification or analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) offers an alternative to LLE with several advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation. pharmtech.com For the extraction of hydroxylated steroids from aqueous samples, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly employed.

The general steps for SPE are outlined in the table below:

Table 2: General Solid-Phase Extraction (SPE) Protocol for Steroids from Aqueous Matrices

| Step | Procedure | Purpose |

| 1. Conditioning | The sorbent is washed with a water-miscible organic solvent (e.g., methanol), followed by water or an aqueous buffer. pharmtech.com | To activate the stationary phase and ensure reproducible retention of the analyte. |

| 2. Sample Loading | The aqueous sample containing this compound is passed through the cartridge. | The analyte partitions from the sample matrix and is retained on the sorbent. |

| 3. Washing | The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture). | To remove salts and other polar interferences that are not strongly retained on the sorbent. |

| 4. Elution | The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). pharmtech.com | To recover the purified and concentrated analyte of interest. |

This table describes a typical SPE workflow. The choice of sorbent, wash, and elution solvents must be optimized for the specific analyte and matrix.

Purification by Chromatography

Following initial extraction, further purification is often necessary to isolate this compound from other closely related steroids and byproducts. High-performance liquid chromatography (HPLC), particularly with reversed-phase columns, is a powerful tool for this purpose. nih.gov Additionally, traditional column chromatography using silica (B1680970) gel has been successfully applied for the purification of hydroxylated steroid metabolites from fungal biotransformation processes. nih.gov The selection of the mobile phase is critical for achieving the desired separation.

Future Directions in 3,7,15 Trihydroxy 5 Androsten 17 One Research

Exploration of Novel Biotransformation Pathways

The generation of hydroxylated steroids through microbial biotransformation is a cornerstone of the pharmaceutical industry, offering an environmentally friendly alternative to complex chemical syntheses. nih.gov For 3,7,15-Trihydroxy-5-androsten-17-one, future research is focused on discovering and optimizing new microbial catalysts. The fungus Colletotrichum lini is known to catalyze the 7α and 15α hydroxylation of DHEA to produce the target compound. nih.gov Future work will likely involve screening diverse microbial populations, including fungi and bacteria, for novel hydroxylating enzymes with improved regioselectivity and efficiency. nih.gov

A particularly promising area is the exploration of Baeyer-Villiger monooxygenases (BVMOs), fungal enzymes that can catalyze the oxidation of steroid ketones to lactones. nih.gov While not directly producing the trihydroxy compound, understanding the substrate scope of these enzymes could open pathways to novel derivatives. Research into the metabolic pathways of various fungi, such as Penicillium and Aspergillus species, continues to reveal new hydroxylation and oxidation reactions that could be harnessed. nih.gov

Future investigations will also likely focus on optimizing reaction conditions, such as the use of surfactants like Tween-80, which has been shown to dramatically increase the yield of this compound by improving substrate solubility and cell membrane transport. nih.gov

Table 1: Potential Microbial Genera for Novel Biotransformation of Androstanes

| Microbial Genus | Potential Reaction Type | Relevance to this compound |

| Colletotrichum | 7α, 15α-Hydroxylation | Known producer, future research in strain improvement and enzyme engineering. nih.gov |

| Penicillium | Baeyer-Villiger Oxidation, Hydroxylation | Could be explored for novel hydroxylations or derivatization. nih.gov |

| Aspergillus | Lactonization, Hydroxylation | Potential for discovering new enzymes with different regioselectivity. nih.gov |

| Beauveria | Hydroxylation, Lactonization | May offer alternative pathways or produce novel related compounds. nih.gov |

Development of Chemoenzymatic Synthetic Strategies

Research into cytochrome P450 (P450) monooxygenases is particularly relevant. nih.govresearchgate.net These enzymes are nature's experts in site- and stereoselective C-H hydroxylation. nih.gov Future work will involve mining for novel P450s and engineering existing ones to achieve the precise 7α and 15α hydroxylations required. biorxiv.orgresearchgate.net This could lead to a modular synthesis where different steroid backbones can be functionalized, creating a library of related compounds for biological screening. biorxiv.orgnih.gov

The development of such strategies promises not only more efficient production but also access to novel, unnatural steroid analogs with potentially enhanced biological activities. nih.gov

Table 2: Hypothetical Chemoenzymatic vs. Traditional Synthesis Comparison

| Step | Traditional Chemical Synthesis | Chemoenzymatic Synthesis | Advantage of Chemoenzymatic |

| Starting Material | Simple Steroid Precursor | Simple Steroid Precursor or DHEA | --- |

| Hydroxylation at C7 | Multi-step protection/deprotection, harsh reagents | Single-step biocatalysis with engineered P450 enzyme | High regioselectivity, mild conditions, fewer steps |

| Hydroxylation at C15 | Multi-step protection/deprotection, poor selectivity | Single-step biocatalysis with engineered P450 enzyme | High regioselectivity, mild conditions, fewer steps |

| Overall Process | Long, low overall yield, high waste | Shorter, higher overall yield, environmentally friendly | Increased efficiency and sustainability nih.govbiorxiv.org |

Investigation of Undiscovered Molecular Targets and Ligand Interactions

While its synthetic utility is clear, the direct biological effects of this compound are largely unknown. Future research will aim to identify its molecular targets within the cell. This involves moving beyond known steroid hormone receptors to explore a wider range of protein interactions.

Modern approaches like computational docking and screening can predict potential binding partners. mdpi.com Techniques such as affinity chromatography coupled with mass spectrometry can then be used to experimentally identify proteins that bind to the steroid. Given that other androstane (B1237026) metabolites interact with a variety of receptors and enzymes, it is plausible that this compound has novel targets. nih.govnih.gov For instance, some androstane neurosteroids are potent modulators of the GABA-A receptor. youtube.comresearchgate.net The constitutive androstane receptor (CAR), a sensor for various chemicals, is another potential target. nih.gov

Identifying these targets is the first step toward understanding the compound's potential pharmacological profile and could reveal entirely new therapeutic applications. mdpi.com

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of steroid molecules at an atomic level. nih.gov For this compound, future computational studies will be invaluable for several reasons.

Molecular dynamics (MD) simulations can predict the stability of the steroid when bound to a potential protein target, providing insights into the strength and nature of the interaction. upstate.edu Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of related steroids with their biological activity, helping to guide the design of more potent analogs. mdpi.com Furthermore, computational models can simulate the binding of the steroid to metabolic enzymes like cytochromes P450, helping to predict its metabolic fate and potential drug-drug interactions. charite.de These in silico methods can significantly reduce the time and cost of experimental screening by prioritizing the most promising compounds and hypotheses. nih.gov

Table 3: Computational Approaches for Steroid Research

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to potential protein targets (e.g., receptors, enzymes). mdpi.com | Identification of likely biological targets and binding orientation. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the steroid-protein complex over time. upstate.edu | Confirmation of stable binding and detailed interaction analysis. |

| QSAR | Correlate structural modifications with changes in biological activity. mdpi.com | A predictive model to guide the synthesis of more active derivatives. |

| Metabolism Prediction | Docking with metabolic enzymes (e.g., CYPs) to predict sites of modification. charite.de | Insights into the compound's metabolic stability and potential metabolites. |

Role in Basic Biological Processes beyond Hormone Metabolism

The structural similarity of this compound to other bioactive steroids suggests it may have roles in various biological processes beyond simple hormone metabolism. Future in vitro research will be crucial to explore these possibilities.

Neurosteroidogenesis : Neurosteroids are synthesized in the brain and can rapidly modulate neuronal activity. nih.gov Many androstane derivatives act as modulators of neurotransmitter receptors like the GABA-A receptor. nih.govyoutube.comfrontiersin.org Future studies could use patch-clamp techniques on cultured neurons to investigate whether this compound alters neuronal excitability, suggesting a potential role in the central nervous system. nih.gov

Anti-inflammatory mechanisms in in vitro models : Glucocorticoids are potent anti-inflammatory agents, and their effects are complex and cell-specific. nih.govbmj.com The anti-inflammatory potential of this compound could be assessed using in vitro co-culture models of immune cells and synoviocytes, measuring its effect on the production of pro-inflammatory cytokines like IL-6 and IL-1β. frontiersin.org

Antioxidant properties in in vitro models : Some steroids, particularly estrogens, possess antioxidant properties. nih.govnih.gov The antioxidant capacity of this compound can be evaluated using standard in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. mdpi.com

Bone health at a cellular level : Androgens are known to influence bone metabolism, partly by affecting the activity of bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govnih.gov Future research could involve treating cultured human osteoblast-like cells with this compound and measuring markers of cell activity and differentiation to determine if it has a direct effect on bone cells. nih.gov

Table 4: Potential Biological Activities and In Vitro Models for Investigation

| Potential Biological Role | In Vitro Model System | Key Measurement |

| Neurosteroid Activity | Cultured hippocampal neurons | Changes in ion channel currents (Patch-clamp electrophysiology). nih.gov |

| Anti-inflammatory Effects | Co-culture of synoviocytes and immune cells | Production of inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA. frontiersin.org |

| Antioxidant Properties | Cell-free chemical assays (DPPH, ABTS) | Radical scavenging capacity. mdpi.com |

| Bone Health | Cultured human osteoblasts or osteoclasts | Cell proliferation, differentiation markers, resorption activity. nih.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for 3,7,15-Trihydroxy-5-androsten-17-one derivatives, and how can microwave-assisted methods enhance yield?

Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Methodological Answer: Multi-technique validation is critical:

- HPLC/GC : Use C18 columns (5 μm, 250 × 4.6 mm) with methanol-water gradients (70:30 to 90:10) for purity analysis (≥95%) .

- NMR/IR : Assign stereochemistry via H-H COSY (e.g., δ 3.45 for 3β-OH coupling) and IR hydroxyl stretches (3400–3450 cm⁻¹) .

- X-ray crystallography : Resolve conformation ambiguities (e.g., flattened chair conformations in six-membered rings) and hydrogen-bonding networks (O—H⋯O distances: 2.65–2.85 Å) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in spectral data for hydroxylated androstane derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or solvent effects. For example:

- Case Study : Conflicting C NMR shifts for 3β,16α-dihydroxy derivatives can be resolved by comparing TMS-derivatized spectra (C28H53NO3Si3, MW 535.98) with underivatized analogs. Derivatization shifts δ 70–75 ppm (C-3, C-16) due to silylation .

- Validation : Cross-reference with crystallographic data (e.g., torsion angles: −54.2° to +62.3° for cyclopentane rings) to confirm spatial arrangements .

Q. What computational approaches validate the conformational stability of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., Hartree-Fock) predict equilibrium geometries:

- Key Parameters : Bond lengths (C–O: 1.42–1.45 Å), ring puckering amplitudes (Q: 0.45–0.55 Å for five-membered rings).

- Validation : Compare computational results with experimental X-ray data (RMSD < 0.05 Å for heavy atoms) .

Data Table:

| Parameter | Experimental (X-ray) | Calculated (HF/6-31G*) | Deviation |

|---|---|---|---|

| C3–O bond | 1.43 Å | 1.44 Å | +0.01 Å |

| C17=O bond | 1.21 Å | 1.22 Å | +0.01 Å |

Q. How can derivatization strategies improve detection limits in trace analysis of hydroxylated steroids?

Methodological Answer: Derivatization enhances volatility and MS sensitivity:

- TMS Derivatives : React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min. For 3β,16α-dihydroxy-5-androsten-17-one, TMS derivatization increases GC-MS signal intensity by 10× (LOD: 0.1 ng/mL vs. 1.0 ng/mL underivatized) .

- MO-TMS Derivatives : Combine methyloxime-TMS for carbonyl groups (e.g., 17-keto). Use splitless injection (250°C) with He carrier gas for optimal separation .

Q. What theoretical frameworks guide mechanistic studies of steroid functionalization?

Methodological Answer: Link experiments to conceptual models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.